2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile

CAS No.: 1601948-35-9

Cat. No.: VC2892207

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1601948-35-9 |

|---|---|

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 2-methyl-6-pyrrolidin-1-ylpyridine-4-carbonitrile |

| Standard InChI | InChI=1S/C11H13N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |

| Standard InChI Key | VTUFIYJHUFAUTK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=N1)N2CCCC2)C#N |

| Canonical SMILES | CC1=CC(=CC(=N1)N2CCCC2)C#N |

Introduction

Chemical Identity and Structure

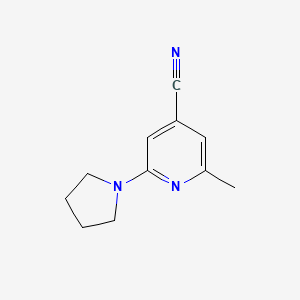

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile possesses a distinct chemical structure featuring three nitrogen atoms distributed across its molecular framework. The compound's backbone consists of a pyridine ring with three key substituents: a methyl group at position 2, a pyrrolidine group (a five-membered nitrogen-containing ring) at position 6, and a nitrile (cyano) group at position 4.

The chemical identity of this compound can be represented through various standardized identifiers as shown in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 1601948-35-9 |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 2-methyl-6-pyrrolidin-1-ylpyridine-4-carbonitrile |

| MDL Number | MFCD28714580 |

| PubChem CID | 112756281 |

| Standard InChI | InChI=1S/C11H13N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |

| InChI Key | VTUFIYJHUFAUTK-UHFFFAOYSA-N |

| SMILES Notation | CC1=CC(=CC(=N1)N2CCCC2)C#N |

These identifiers provide standardized methods for unambiguously identifying the compound in chemical databases and literature . The structural characteristics of this compound make it particularly interesting from a chemical perspective, as the combination of the basic pyrrolidine nitrogen, the aromatic pyridine ring, and the electron-withdrawing nitrile group creates a molecule with potentially diverse reactivity patterns.

Related Compounds and Comparative Analysis

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile belongs to several chemical families, including pyridines, pyrrolidines, and nitriles. Examining related compounds provides context for understanding the properties and potential applications of this specific molecule.

Several structurally related compounds appear in the literature:

-

6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS: 160017-13-0): This compound differs from 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile in the position of the nitrile group (position 2 instead of 4) and the absence of the methyl group. According to safety data sheet information, this compound has hazardous properties including acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and specific target organ toxicity affecting the respiratory system .

-

1-methyl-6-(4-(3-(pyrrolidin-1-yl)propoxy)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]pyridine-4-carbonitrile: A more complex molecule that shares some structural features with our compound of interest, including a pyridine ring, a pyrrolidine group, and a nitrile functionality, but with a higher molecular weight (429.4 g/mol) .

-

5-nitro-2-(pyrrolidin-1-yl)benzaldehyde: While structurally distinct from 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile, this compound contains a pyrrolidine substituent on an aromatic ring. Interestingly, the pyrrolidine moiety in this compound exhibited disorder over two positions with different occupancy factors (0.58 and 0.42) in crystallographic studies, adopting envelope conformations in both conformers .

These related compounds suggest that pyridine derivatives with pyrrolidine and nitrile groups may have diverse applications and properties, potentially including biological activities that could be of interest in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume